4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine

Overview

Description

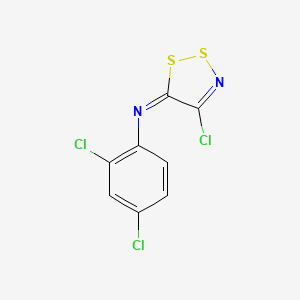

“4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine” is a chemical compound with the molecular formula C8H3Cl3N2S2 and a molecular weight of 297.6 . It is intended for research use only.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by the condensation of cyanuric chloride with aniline . The synthesized compound was characterized using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine” includes a dithiazol ring with a chlorine atom and a dichlorophenyl group attached. The compound has been characterized by various experimental and theoretical methods .Scientific Research Applications

Synthesis of Aminoazines

The compound is used in the synthesis of [(dithiazol-ylidene)amino]azines . The reactions of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N - (4-chloro-5 H -1,2,3-dithiazol-5-ylidene)pyridin-X-amines were optimized with respect to base, temperature and reaction time .

Antitumor Activity

Select N - (4-chloro-5 H -1,2,3-dithiazol-5-ylidene)anilines show interesting antitumor activity . This suggests potential applications in cancer research and treatment.

Antibacterial and Antifungal Activity

These compounds also exhibit antibacterial and antifungal activities, indicating their potential use in the development of new antimicrobial agents.

Herbicidal Activity

N - (4-chloro-5 H -1,2,3-dithiazol-5-ylidene)anilines have been found to exhibit herbicidal activity . This suggests that they could be used in the development of new herbicides.

Enzyme Inhibition

The 1,2,3-dithiazole ring, which is a part of the compound, acts as an inhibitor of several enzymes that are structurally related to serine proteases . This could have potential applications in the development of new drugs.

Precursors to Other Heterocycles

N -aryldithiazolimines are useful precursors to other heterocycles . For example, the thermolysis of N -aryldithiazolimines can afford benzothiazoles , benzimidazoles , thiazolopyridines and benzoxazines .

Transformation into Acyclic Functionalities

N -aryldithiazolimines can also be transformed into useful acyclic functionalities such as cyanothio-formanilides , N -arylcyanoformimidoyl chlorides and N -arylisothiocyanates .

Nonlinear Optical (NLO) Properties

Organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties are important in the design of devices in communication technologies . The unceasing research on this NLO single crystals induced researchers to explore many new NLO materials designed and to study their unique characterizations .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .

Mode of Action

The compound acts by inhibiting the stage of C14 demethylation of lanosterol, a process catalyzed by the CYP51 enzyme . This inhibition disrupts the biosynthesis of ergosterol, leading to the death of the fungi due to the impossibility of osmotic nutrition .

Biochemical Pathways

The affected biochemical pathway is the ergosterol biosynthesis pathway . By inhibiting the CYP51 enzyme, the compound prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency in ergosterol, causing instability in the fungal cell membrane and eventually leading to cell death .

Result of Action

The compound exhibits high fungicidal activity. In vitro tests have shown its effectiveness against six species of phytopathogenic fungi . By disrupting the biosynthesis of ergosterol, the compound causes the death of these fungi, thereby preventing the spread of fungal diseases .

properties

IUPAC Name |

4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2S2/c9-4-1-2-6(5(10)3-4)12-8-7(11)13-15-14-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYNOQRGISWMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C2C(=NSS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)

![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)

![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2807716.png)

![1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2807719.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methoxyphenyl)acetamide](/img/structure/B2807721.png)